molecular formula C14H11Br2N B3053559 9H-Carbazole, 2,7-dibromo-3,6-dimethyl- CAS No. 544436-44-4

9H-Carbazole, 2,7-dibromo-3,6-dimethyl-

Cat. No. B3053559
CAS RN: 544436-44-4
M. Wt: 353.05 g/mol
InChI Key: WLRLZFDYXVDYMC-UHFFFAOYSA-N
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Description

“9H-Carbazole, 2,7-dibromo-3,6-dimethyl-” also known as 2,7-dibromo-9H-carbazole, is a chemical compound with the empirical formula C12H7Br2N . It is used as a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .


Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9H-carbazole consists of a carbazole unit with bromine atoms at the 2 and 7 positions . The SMILES string representation of the molecule is Brc1ccc2c(c1)[nH]c3cc(Br)ccc23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Carbazole, 2,7-dibromo-3,6-dimethyl-” include a molecular weight of 325.00 , a melting point of 225-230 °C , and a solid form . The compound is non-combustible .

Safety And Hazards

The safety and hazards associated with “9H-Carbazole, 2,7-dibromo-3,6-dimethyl-” include acute oral toxicity (Hazard Statement H301), skin irritation (Hazard Statement H315), eye irritation (Hazard Statement H319), and specific target organ toxicity following single exposure (Hazard Statement H335) . The compound is classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material causing chronic effects .

Future Directions

The future directions for “9H-Carbazole, 2,7-dibromo-3,6-dimethyl-” could involve its use in the development of new organic electronic devices, given its role as a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .

properties

IUPAC Name

2,7-dibromo-3,6-dimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)12(16)6-14(10)17-13(9)5-11(7)15/h3-6,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLZFDYXVDYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC3=C2C=C(C(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476959
Record name 2,7-dibromo-3,6-dimethyl-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-3,6-dimethyl-9H-carbazole

CAS RN

544436-44-4
Record name 2,7-dibromo-3,6-dimethyl-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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